2,7-Dimethyl-4,5,9,10-tetrahydropyrene
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Overview
Description
2,7-Dimethyl-4,5,9,10-tetrahydropyrene is an organic compound with the molecular formula C₁₈H₁₈ It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two methyl groups at the 2 and 7 positions and hydrogenation at the 4,5,9,10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-4,5,9,10-tetrahydropyrene typically involves the reduction of pyrene. One common method is the photochemical reduction of pyrene in the presence of triphenyltin hydride . Another approach involves the use of Birch reduction conditions with lithium as the reductant . These methods allow for the selective reduction of pyrene to form the tetrahydropyrene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and reduction reactions can be applied on a larger scale. The choice of reagents and reaction conditions would be optimized for efficiency, yield, and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-4,5,9,10-tetrahydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the 2 and 7 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrene derivatives, such as 2,7-dimethylpyrene and this compound-4,5-dione .
Scientific Research Applications
2,7-Dimethyl-4,5,9,10-tetrahydropyrene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in studying biological systems and processes.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through its aromatic and hydrophobic properties. The compound can intercalate into DNA, affecting its structure and function. Additionally, its photophysical properties enable it to act as a fluorescent probe, allowing for the visualization of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrene: The parent compound, lacking the methyl groups and hydrogenation.
2,7-Dimethoxy-4,5,9,10-tetrahydropyrene: A similar compound with methoxy groups instead of methyl groups.
4,5,9,10-Tetrahydropyrene: The non-methylated version of the compound.
Uniqueness
2,7-Dimethyl-4,5,9,10-tetrahydropyrene is unique due to its specific substitution pattern and hydrogenation, which confer distinct photophysical and chemical properties. These features make it particularly valuable in applications requiring specific interactions and stability .
Properties
IUPAC Name |
2,7-dimethyl-4,5,9,10-tetrahydropyrene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYUKHLSKNHFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372861 |
Source
|
Record name | Pyrene, 4,5,9,10-tetrahydro-2,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10549-25-4 |
Source
|
Record name | Pyrene, 4,5,9,10-tetrahydro-2,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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